6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one
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Overview
Description
6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of coumarin, which has been modified to include a chloro group, a hydroxy group, and a pyrrolidin-1-yl moiety, enhancing its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the treatment of 7-hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate with acetic anhydride and subjecting it to Fries rearrangement using aluminum chloride as a catalyst .
Industrial Production Methods
the general principles of coumarin synthesis, such as using green solvents and catalysts, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Medicine: Investigated for its potential use as an anticoagulant and in the treatment of various diseases.
Industry: Used in the production of certain perfumes and fabric conditioners.
Mechanism of Action
The mechanism of action of 6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, it may inhibit enzymes involved in the replication of viruses, leading to its potential anti-HIV activity . It may also interact with cellular pathways involved in inflammation and cancer, leading to its potential anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A simpler coumarin derivative without the chloro and pyrrolidin-1-yl moieties.
6-chloro-4-methylcoumarin: A coumarin derivative with a chloro group but without the hydroxy and pyrrolidin-1-yl moieties.
4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one: A coumarin derivative with the pyrrolidin-1-yl moiety but without the chloro and hydroxy groups.
Uniqueness
6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one is unique due to the presence of all three functional groups (chloro, hydroxy, and pyrrolidin-1-yl), which enhance its biological and chemical properties compared to simpler coumarin derivatives .
Properties
IUPAC Name |
6-chloro-7-hydroxy-4-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-9-10-6-12(17)13(19)8-14(10)22-16(21)11(9)7-15(20)18-4-2-3-5-18/h6,8,19H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPOWWFBGTXUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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